molecular formula C19H15BrN2O2S B2519392 2-bromo-N-[(2Z)-6-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 865197-12-2

2-bromo-N-[(2Z)-6-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2519392
CAS No.: 865197-12-2
M. Wt: 415.31
InChI Key: APEXWNAZBUPJOY-VZCXRCSSSA-N
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Description

2-bromo-N-[(2Z)-6-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound that features a benzamide core with various substituents, including a bromine atom, an ethoxy group, and a prop-2-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[(2Z)-6-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps. One common route starts with the preparation of the benzothiazole core, followed by the introduction of the ethoxy and prop-2-yn-1-yl groups. The final step involves the bromination of the benzamide moiety.

    Preparation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde under acidic conditions.

    Introduction of Ethoxy and Prop-2-yn-1-yl Groups: The ethoxy group can be introduced via an etherification reaction, while the prop-2-yn-1-yl group can be added through a Sonogashira coupling reaction.

    Bromination: The final bromination step can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[(2Z)-6-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form amines or alcohols.

    Cyclization Reactions: The presence of the prop-2-yn-1-yl group allows for cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of azides or thiols.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

2-bromo-N-[(2Z)-6-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for developing new drugs targeting various diseases.

    Material Science: Utilized in the synthesis of advanced materials with unique electronic or optical properties.

    Biological Studies: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Industrial Applications: Used in the development of new catalysts and polymers.

Mechanism of Action

The mechanism of action of 2-bromo-N-[(2Z)-6-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the benzothiazole core suggests potential interactions with biological targets through hydrogen bonding and π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-[(2Z)-6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2(3H)-ylidene]benzamide
  • 2-bromo-N-[(2Z)-6-ethoxy-3-(prop-2-yn-1-yl)-1,3-benzothiazol-2(3H)-ylidene]benzamide

Uniqueness

The unique combination of substituents in 2-bromo-N-[(2Z)-6-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide provides distinct chemical properties and reactivity patterns. The presence of the prop-2-yn-1-yl group allows for unique cyclization reactions, while the ethoxy group enhances solubility and potential biological activity.

Properties

IUPAC Name

2-bromo-N-(6-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O2S/c1-3-11-22-16-10-9-13(24-4-2)12-17(16)25-19(22)21-18(23)14-7-5-6-8-15(14)20/h1,5-10,12H,4,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APEXWNAZBUPJOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3Br)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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